7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
Description
This compound is a quinazoline-2,4-dione derivative featuring a 4-methoxybenzyl substituent at position 3 and a 4-(4-chlorophenyl)piperazine-1-carbonyl group at position 5. Its structure combines a heterocyclic quinazoline-dione core with pharmacologically relevant moieties: the 4-methoxybenzyl group may enhance lipophilicity and membrane permeability, while the piperazine-carbonyl-chlorophenyl segment could modulate receptor binding or metabolic stability. Such dual functionalization is typical in antimicrobial or CNS-targeting agents, though its specific biological profile requires further investigation .
Properties
CAS No. |
892277-60-0 |
|---|---|
Molecular Formula |
C27H25ClN4O4 |
Molecular Weight |
504.97 |
IUPAC Name |
7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H25ClN4O4/c1-36-22-9-2-18(3-10-22)17-32-26(34)23-11-4-19(16-24(23)29-27(32)35)25(33)31-14-12-30(13-15-31)21-7-5-20(28)6-8-21/h2-11,16H,12-15,17H2,1H3,(H,29,35) |
InChI Key |
UKSWXUOFEVOOHL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline core.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, using chlorobenzene derivatives.
Addition of the Methoxybenzyl Group: The methoxybenzyl group can be added through alkylation reactions, using methoxybenzyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitutions, particularly at the chlorophenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, acids, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the carbonyl groups can produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development and medicinal chemistry studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, depending on its biological activity and mechanism of action.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Carbonyl Modifications
- 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl/benzenesulfonyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids (5a–m): These fluoroquinolone derivatives share a piperazine-carbonyl motif but differ in their core structure (quinoline vs. quinazoline-dione). The presence of a fluorine atom at position 6 and a cyclopropyl group at position 1 in these analogues enhances antibacterial activity against Gram-negative pathogens, as demonstrated in Molecules (2013) .
- 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives (4a–f): These compounds feature a hydrazinyl linker and a 7-chloro substituent on a quinoline core. The absence of a piperazine-carbonyl group in these derivatives reduces their molecular weight and polarity compared to the target compound. Hindawi (2018) reports moderate antimicrobial activity for these derivatives (MIC: 8–32 µg/mL against S.
Analogues with 4-Methoxybenzyl Substituents
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes (4a–e) :
These pyrazole-carbaldehydes incorporate a 4-methoxybenzoyl group, analogous to the 4-methoxybenzyl substituent in the target compound. However, their pyrazole core and aldehyde functionality differ significantly from the quinazoline-dione scaffold. Studies indicate that the 4-methoxybenzyl group in such compounds enhances antioxidant activity (IC~50~: 12–18 µM in DPPH assays) due to electron-donating effects .- 4-[3-[4-(4-Hydroxy-benzyl)-piperazin-1-yl]-propoxy]-7-methoxy-3-phenyl-chromen-2-one (4d): This coumarin-piperazine hybrid shares a methoxy-substituted aromatic system and a piperazine linker.
Comparative Data Table
Q & A
Q. What are the typical synthetic routes for preparing this compound, and what analytical methods validate its purity?
The compound is synthesized via multi-step reactions, starting with precursor functionalization (e.g., introduction of the 4-chlorophenylpiperazine moiety via carbamate coupling) followed by cyclization to form the quinazoline-dione core . Key steps include:
- Carbamate formation : Reacting 4-chlorophenylpiperazine with a carbonyl source (e.g., triphosgene) under anhydrous conditions.
- Quinazoline cyclization : Using reagents like acetic anhydride or phosphoryl chloride to promote ring closure. Analytical validation involves NMR (1H/13C for structural confirmation), HPLC (purity >95%), and mass spectrometry (exact mass verification) .
Q. How is the compound characterized structurally, and what techniques resolve its stereochemistry?
Structural characterization employs:
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns (e.g., piperazine ring conformation) .
- 2D NMR (COSY, HSQC): Assigns proton-proton coupling and carbon-proton correlations, critical for confirming methoxybenzyl and chlorophenyl substituents . For stereochemical ambiguity, chiral HPLC or vibrational circular dichroism (VCD) is recommended .
Q. What biological targets are hypothesized for this compound, and how are they identified?
The compound’s piperazine and quinazoline motifs suggest interactions with G-protein-coupled receptors (GPCRs) or kinases . Target identification strategies include:
- In silico docking : Using tools like AutoDock to predict binding to serotonin or dopamine receptors.
- Enzyme assays : Measure inhibition of phosphodiesterases or kinases (e.g., EGFR) via fluorometric or radiometric assays .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts like regioisomers?
Optimization strategies:
- Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP) to map reaction efficiency .
- Byproduct suppression : Use scavengers (e.g., molecular sieves) to trap reactive intermediates or employ flow chemistry for precise control . Yields >70% are achievable with anhydrous DMF at 100°C and 0.5 eq DMAP .
Q. How to resolve contradictions in biological activity data across studies (e.g., IC50 variability)?
Potential causes and solutions:
- Impurity interference : Re-evaluate purity via LC-MS; isolate impurities via preparative HPLC .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinases) .
- Solubility effects : Use DMSO stocks at <0.1% v/v to avoid solvent-induced artifacts .
Q. What structural modifications enhance selectivity for specific targets (e.g., serotonin receptors vs. kinases)?
SAR-driven approaches:
- Piperazine substituents : Replace 4-chlorophenyl with 4-fluorophenyl to reduce steric bulk for GPCR binding .
- Quinazoline modifications : Introduce electron-withdrawing groups (e.g., nitro) at position 6 to enhance kinase inhibition . Computational modeling (e.g., molecular dynamics) predicts binding poses and guides rational design .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Preclinical workflows include:
- Pharmacokinetics : Assess oral bioavailability in rodents via LC-MS/MS plasma profiling; monitor metabolites like demethylated quinazoline derivatives .
- Toxicity screening : Use zebrafish embryos for acute toxicity (LC50) and murine models for hepatotoxicity (ALT/AST levels) . Note: The 4-methoxybenzyl group may confer hepatic stability but requires CYP450 inhibition studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
